![molecular formula C9H6N2O4 B2841926 Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid CAS No. 1352892-43-3](/img/structure/B2841926.png)
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid
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Overview
Description
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a complex organic compound . It is a part of the Pyrazolopyrimidine family, a series of isomeric heterocyclic chemical compounds . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is complex . It has a molecular weight of 234.21 . The IUPAC name is 3-(ethoxycarbonyl)pyrazolo[1,5-a]pyridine-5-carboxylic acid .Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid are complex and varied. The compound has been identified as strategic for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid is a light brown powder .Scientific Research Applications
Synthetic Strategies and Biological Properties
Pyrazolo[1,5-a]pyrimidine is a notable heterocycle in drug discovery. It's utilized as a building block for drug-like candidates exhibiting a wide range of medicinal properties like anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. Its structure-activity relationship (SAR) studies are crucial, with many lead compounds derived for various disease targets. There's potential for further exploitation of this scaffold in drug development. Noteworthy synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, along with SAR studies, are well-documented (Cherukupalli et al., 2017).
Therapeutic Attributes
Pyrazolopyrimidines, structurally similar to purines, have prompted extensive biological investigations due to their potential therapeutic significance in various disease conditions. Their medicinal potential emerged from their initial bioactivity as adenosine antagonistic property. Studies encompassing radioactivity tests, morphometric and serological tests, antitumor testing, xanthine oxidase assay, antioxidant enzyme assays, and more, have highlighted their medicinal significance in the central nervous system, cardiovascular system, cancer, inflammation, etc. This review is the first compilation of synthesis and medicinal aspects, including structure-activity relationships, of pyrazolo[3,4-d]pyrimidines to date (Chauhan & Kumar, 2013).
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid and its derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-1-2-11-7(3-5)6(4-10-11)9(14)15/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIBMHDWDIUUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid |
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